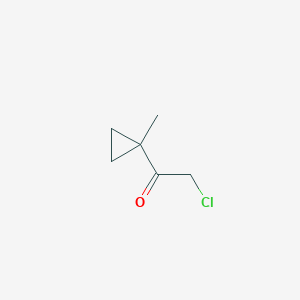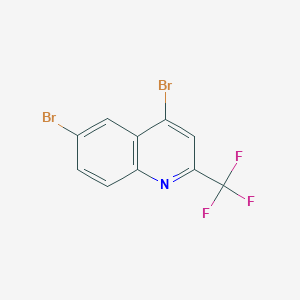
4,6-Dibromo-2-(trifluoromethyl)quinoline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Organic Synthesis and Derivative Formation
- Synthesis Techniques: Various synthesis methods for creating quinoline derivatives have been explored. For example, Lefebvre, Marull, and Schlosser (2003) described a process to produce 2-bromo-4-(trifluoromethyl)quinolines and subsequent conversions into different quinoline derivatives, highlighting the versatility of these compounds in organic synthesis (Lefebvre, Marull, & Schlosser, 2003).
- Complex Compound Formation: Bonacorso et al. (2018) synthesized new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, indicating the potential for creating complex compounds with specific properties (Bonacorso et al., 2018).
2. Photophysics and Bioimaging
- Bioimaging Applications: Chen et al. (2019) discovered that quinolines with amino and trifluoromethyl groups have strong intramolecular charge-transfer fluorescence, useful in bioimaging. They applied these derivatives for live-cell imaging, specifically targeting the Golgi apparatus in various cell lines (Chen et al., 2019).
- Photophysical Analyses: The work of Rodrigues et al. (2018) on indolyl-quinolines highlighted their photophysical properties, including the ability to generate singlet oxygen species after light exposure, showing their potential in photophysical research (Rodrigues et al., 2018).
3. Material Science and Liquid Crystals
- Liquid Crystal Research: Rodrigues et al. (2019) synthesized new 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines and evaluated them as liquid crystals, highlighting the applicability of these compounds in material science (Rodrigues et al., 2019).
4. Photovoltaic Properties
- Organic-Inorganic Photodiode Fabrication: Zeyada, El-Nahass, and El-Shabaan (2016) studied the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, suggesting their use in photodiode fabrication. This research demonstrates the potential of quinoline derivatives in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Propiedades
IUPAC Name |
4,6-dibromo-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2F3N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSPMCNXIHWBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



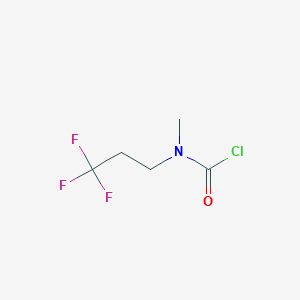
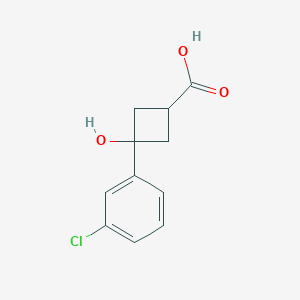
![N-[(1R)-1-phenylethyl]cyclobutanamine](/img/structure/B1432503.png)
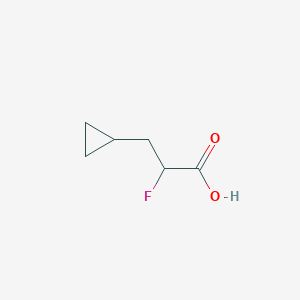
![2-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1432506.png)
![Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432507.png)
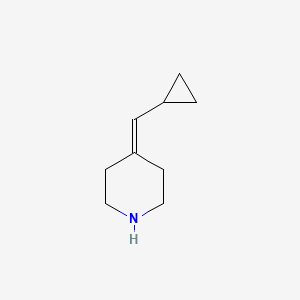
![Methyl 6-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1432509.png)
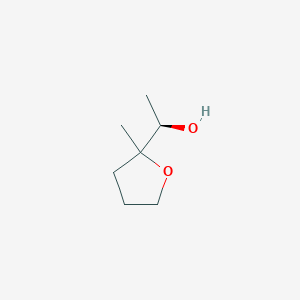
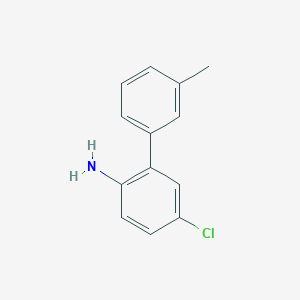
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B1432517.png)
![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B1432518.png)
![Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate](/img/structure/B1432519.png)
